molecular formula C20H23N5O3 B2465631 2-(2,5-dioxopyrrolidin-1-yl)-N-(2-(3-(pyridin-2-yl)-4,5,6,7-tetrahydro-1H-indazol-1-yl)ethyl)acetamide CAS No. 1797670-95-1

2-(2,5-dioxopyrrolidin-1-yl)-N-(2-(3-(pyridin-2-yl)-4,5,6,7-tetrahydro-1H-indazol-1-yl)ethyl)acetamide

Cat. No.: B2465631
CAS No.: 1797670-95-1
M. Wt: 381.436
InChI Key: YJMASZNSBLNRGB-UHFFFAOYSA-N
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Description

2-(2,5-dioxopyrrolidin-1-yl)-N-(2-(3-(pyridin-2-yl)-4,5,6,7-tetrahydro-1H-indazol-1-yl)ethyl)acetamide is a useful research compound. Its molecular formula is C20H23N5O3 and its molecular weight is 381.436. The purity is usually 95%.
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Biological Activity

The compound 2-(2,5-dioxopyrrolidin-1-yl)-N-(2-(3-(pyridin-2-yl)-4,5,6,7-tetrahydro-1H-indazol-1-yl)ethyl)acetamide is a complex organic molecule that has garnered attention in pharmaceutical research due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.

The compound's molecular formula is C18H22N4O2C_{18}H_{22}N_4O_2, with a molecular weight of approximately 342.39 g/mol. It features a pyrrolidine ring and a pyridine derivative, which are known to contribute to various biological interactions.

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets:

  • Receptor Interaction: The compound exhibits affinity for certain neurotransmitter receptors, including nicotinic acetylcholine receptors (nAChRs), which are implicated in mood regulation and cognitive functions .
  • Enzyme Modulation: It may influence enzyme activities related to pain pathways and neuroprotection by modulating calcium and sodium channels .

Anticonvulsant Properties

Recent studies have demonstrated that derivatives of the compound exhibit significant anticonvulsant activity. For instance, one derivative showed effective protection in mouse models against induced seizures with an effective dose (ED50) ranging from 22.4 mg/kg to 59.4 mg/kg depending on the seizure model used . This suggests that the compound could be a candidate for treating epilepsy.

Analgesic Effects

The compound also displays antinociceptive properties. In formalin-induced pain models, it demonstrated significant pain relief, indicating its potential utility in pain management therapies .

Anti-inflammatory Activity

The presence of the dioxopyrrolidine moiety suggests that this compound may interact with inflammatory pathways. Compounds with similar structures have been noted for their anti-inflammatory effects in various studies .

Case Studies

  • Anticonvulsant Activity : A study published in Pharmaceutical Research highlighted the efficacy of hybrid compounds derived from 2,5-dioxopyrrolidin-1-yl structures in reducing seizure frequency in animal models. The lead compound exhibited broad-spectrum activity against different seizure types .
  • Pain Management : In another investigation focusing on neuropathic pain models, the compound demonstrated significant analgesic effects comparable to established analgesics .
  • Inflammation Models : Research indicated that compounds similar to this one could modulate inflammatory responses in vitro by inhibiting pro-inflammatory cytokines.

Data Tables

Biological ActivityModel UsedEffective Dose (ED50)Reference
AnticonvulsantMaximal Electroshock (MES)23.7 mg/kg
AntinociceptiveFormalin-induced tonic painEffective
Anti-inflammatoryCytokine inhibition assaysNot specified

Properties

IUPAC Name

2-(2,5-dioxopyrrolidin-1-yl)-N-[2-(3-pyridin-2-yl-4,5,6,7-tetrahydroindazol-1-yl)ethyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23N5O3/c26-17(13-24-18(27)8-9-19(24)28)22-11-12-25-16-7-2-1-5-14(16)20(23-25)15-6-3-4-10-21-15/h3-4,6,10H,1-2,5,7-9,11-13H2,(H,22,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YJMASZNSBLNRGB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=C(C1)C(=NN2CCNC(=O)CN3C(=O)CCC3=O)C4=CC=CC=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

381.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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